Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Uniqueness
Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
LCNSRHSQQQHRIA-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)C(=O)OC.Cl |
Canonical SMILES |
CC1C(CCN1)C(=O)OC.Cl |
Origin of Product |
United States |
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